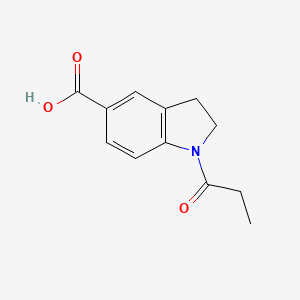

1-Propionylindoline-5-carboxylic acid

Description

Propriétés

IUPAC Name |

1-propanoyl-2,3-dihydroindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-11(14)13-6-5-8-7-9(12(15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPPDXQBSPJLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material: Indoline or Substituted Indoline

Indoline is often commercially available or synthesized via reduction of indole derivatives. For regioselective carboxylation at the 5-position, the starting indoline may need to be protected or selectively activated.

N-Propionylation Method

- Indoline is reacted with propionyl chloride or propionic anhydride under basic conditions (e.g., pyridine or triethylamine) to form 1-propionylindoline.

- The reaction is usually conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at low to ambient temperature to avoid over-acylation or side reactions.

- The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

| Parameter | Typical Range/Condition |

|---|---|

| Reagent | Propionyl chloride or anhydride |

| Base | Pyridine, triethylamine |

| Solvent | Dichloromethane, THF |

| Temperature | 0 to 25 °C |

| Reaction time | 1–4 hours |

| Yield | Typically 70–90% |

Regioselective Carboxylation at 5-Position

The introduction of the carboxylic acid group at the 5-position of indoline can be achieved by:

- Direct Electrophilic Aromatic Substitution: Using carboxylation reagents such as carbon dioxide under strongly basic conditions (e.g., via lithiation).

- Directed Metalation: Lithiation at the 5-position using a strong base (e.g., n-butyllithium or lithium diisopropylamide) followed by carbonation with dry ice (CO2).

- The N-propionylindoline is treated with a strong base at low temperature (e.g., −78 °C) to generate a lithio intermediate at the 5-position.

- This intermediate is then quenched with CO2 (dry ice) to introduce the carboxyl group.

- Acidic workup (e.g., with dilute HCl) liberates the free carboxylic acid.

| Parameter | Typical Range/Condition |

|---|---|

| Base | n-Butyllithium, LDA |

| Solvent | Anhydrous THF |

| Temperature | −78 °C to 0 °C |

| CO2 source | Dry ice or CO2 gas |

| Reaction time | 1–3 hours |

| Yield | 60–85% |

Alternative Synthetic Routes and Considerations

Stepwise vs One-Pot Synthesis

- Stepwise synthesis allows isolation and purification of intermediates (N-propionylindoline and then carboxylation).

- One-pot procedures can be developed but require careful control of reaction conditions to avoid side reactions.

Use of Protecting Groups

- If other reactive sites are present, protecting groups may be necessary to ensure regioselectivity.

- For example, hydroxyl or amine groups elsewhere on the molecule may be protected as silyl ethers or carbamates.

Catalytic and Green Chemistry Approaches

- Recent advances in catalysis may allow milder conditions for carboxylation.

- Metal-catalyzed carboxylation using CO2 as a C1 source under atmospheric pressure is an area of active research but may require specialized catalysts.

Comparative Table of Preparation Methods

| Step | Method Description | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| N-Propionylation | Reaction of indoline with propionyl chloride in presence of base | Straightforward, high yield | Requires anhydrous conditions | 70–90 |

| Directed Lithiation + Carboxylation | Lithiation at 5-position followed by carbonation with CO2 | High regioselectivity | Requires low temperature, sensitive reagents | 60–85 |

| One-pot synthesis | Sequential N-acylation and carboxylation in one vessel | Time-saving, less purification | Complex optimization needed | Variable |

Research Findings and Data Summary

- Literature on closely related compounds (e.g., 1-alkyl-pyrazole-5-carboxylic esters) indicates that enolate chemistry and hydrazinium salts are used for N-alkylation and carboxylate introduction but are less directly applicable to indoline derivatives due to different heterocyclic systems.

- The regioselective lithiation followed by carbonation is a well-established method for introducing carboxyl groups on aromatic and heteroaromatic compounds, including indoline derivatives.

- N-acylation is a classical reaction with well-documented protocols and high reproducibility.

- The choice of solvent, temperature, and base critically affects the yield and regioselectivity.

Analyse Des Réactions Chimiques

1-Propionylindoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxyl group to an alcohol.

Substitution: The compound can undergo substitution reactions where the propionyl group or the carboxyl group is replaced by other functional groups.

Applications De Recherche Scientifique

1-Propionylindoline-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Propionylindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

1-Acetylindoline-5-carboxylic Acid

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol (calculated from formula)

- CAS : 153247-93-9

- Key Difference : Substitution of the propionyl group with a shorter acetyl chain (CH₃CO-). This reduces molecular weight and lipophilicity, which may alter solubility and binding affinity to biological targets .

1-Isobutyrylindoline-5-carboxylic Acid

Ethyl (4E)-1-Benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

- Molecular Formula : C₁₈H₂₀N₂O₃

- Molecular Weight : 312.37 g/mol

- CAS : 1243149-22-5

- Key Difference : Esterification of the carboxylic acid (3-position) and introduction of a benzyl group. These modifications likely reduce acidity and alter bioavailability compared to the free carboxylic acid in 1-propionylindoline-5-carboxylic acid .

Physicochemical and Functional Comparisons

| Compound | Molecular Weight (g/mol) | Acyl Group | Carboxylic Acid Position | Key Structural Feature |

|---|---|---|---|---|

| This compound | 219.24 | Propionyl (C₃) | 5 | Linear acyl chain, moderate lipophilicity |

| 1-Acetylindoline-5-carboxylic acid | 205.21 | Acetyl (C₂) | 5 | Shorter chain, higher polarity |

| 1-Isobutyrylindoline-5-carboxylic acid | 233.27 | Isobutyryl (C₄) | 5 | Branched chain, increased steric hindrance |

| Ethyl indole-3-carboxylate derivative | 312.37 | Benzyl + Ester | 3 (esterified) | Ester group, reduced acidity |

Key Observations:

Steric Effects : The branched isobutyryl derivative may hinder binding to flat active sites, whereas the linear propionyl chain allows deeper penetration into hydrophobic pockets.

Acid vs. Ester : The free carboxylic acid in this compound enhances hydrogen-bonding capacity compared to ester derivatives, which could improve target engagement but reduce metabolic stability .

Activité Biologique

1-Propionylindoline-5-carboxylic acid (CAS No. 1094303-82-8) is a chemical compound belonging to the indoline family, notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound involves the propionylation of indoline, typically using propionyl chloride in the presence of a base such as pyridine. This process introduces a propionyl group to the nitrogen atom of the indoline structure, yielding a compound with unique chemical properties that enhance its biological activity.

Biological Activities

This compound has been studied for various biological activities, including:

- Antiviral Properties : Research indicates that this compound exhibits significant antiviral effects, particularly against specific viral strains. Its mechanism may involve inhibition of viral replication through interference with viral enzymes.

- Anti-inflammatory Effects : Studies demonstrate that it can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary investigations reveal that this compound may induce apoptosis in cancer cells. The compound has shown efficacy against various cancer cell lines, including breast and prostate cancer, by modulating apoptotic pathways.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter systems and enzyme activities.

- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |

| Study B | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in animal models. |

| Study C | Anticancer Properties | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |

These findings underscore the therapeutic potential of this compound across multiple disease models.

Comparison with Similar Compounds

This compound can be compared with other indole derivatives known for their biological activities:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Plant growth regulator | Involved in plant hormone signaling |

| Indole-3-butyric acid | Rooting agent in horticulture | Promotes root development |

| Indole derivatives (e.g., indirubin) | Anticancer agents | Known for their ability to inhibit cell proliferation |

The distinct substitution pattern of this compound contributes to its unique pharmacological profile compared to these compounds.

Q & A

Q. Why might in vitro and in vivo efficacy data for this compound diverge, and how can this be mitigated?

- Methodological Answer : Differences arise from protein binding in plasma or first-pass metabolism . Use microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots. Modify the structure with PEGylation or prodrug strategies to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.